Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA

CAS No.:

Cat. No.: VC16247396

Molecular Formula: C26H36N6O9S

Molecular Weight: 608.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H36N6O9S |

|---|---|

| Molecular Weight | 608.7 g/mol |

| IUPAC Name | 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |

| Standard InChI Key | UAHYXBAKUGCYIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

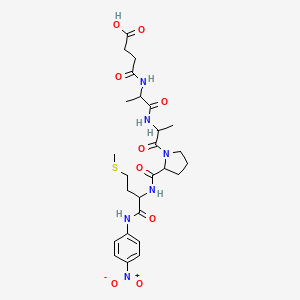

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA (CAS 72682-73-6) has the molecular formula C₂₆H₃₆N₆O₉S and a molecular weight of 608.67 g/mol . The structure comprises:

-

A succinyl (Suc) group at the N-terminus, enhancing solubility and stability.

-

A tetrapeptide sequence (DL-Ala-DL-Ala-DL-Pro-DL-Met) that mimics natural protease cleavage sites.

-

A p-nitroaniline (pNA) chromophore at the C-terminus, which absorbs light at 410 nm upon release .

The stereochemistry (DL-configuration) of the amino acids ensures broad compatibility with proteases of varying specificities. The methionine residue introduces a sulfur atom, contributing to the compound’s unique reactivity .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C; stable for 1 month | |

| Absorption Maximum (λ) | 410 nm | |

| Extinction Coefficient (ε) | 8,800–10,000 M⁻¹cm⁻¹ |

The solubility in dimethyl sulfoxide (DMSO) facilitates stock solution preparation, while the chromogenic pNA group enables real-time kinetic assays .

Synthesis and Stability

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via solid-phase peptide synthesis (SPPS), a method ensuring high purity and yield. Steps include:

-

Resin Activation: A Wang resin is functionalized with the C-terminal pNA group.

-

Amino Acid Coupling: DL-Met, DL-Pro, DL-Ala, and DL-Ala are sequentially added using carbodiimide activators.

-

Succinylation: The N-terminus is modified with succinic anhydride to block residual amines.

-

Cleavage and Deprotection: Trifluoroacetic acid (TFA) cleaves the peptide from the resin while removing side-chain protecting groups .

Stability Considerations

Storage at -20°C prevents peptide degradation and hydrolysis . Repeated freeze-thaw cycles are avoided by aliquoting stock solutions. The succinyl group stabilizes the N-terminus against exopeptidases, ensuring substrate integrity during assays.

Biochemical Applications

Protease Activity Assays

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA is a sensitive substrate for serine proteases, particularly human pancreatic elastase (Km ≈ 50–100 μM) . Hydrolysis occurs at the Met-pNA bond, releasing pNA, which is quantified via absorbance at 410 nm. This reaction is linear with enzyme concentration, enabling precise activity measurements.

Enzyme Kinetics and Inhibition Studies

Researchers employ this substrate to determine Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km). For example, studies on elastase variants revealed mutations altering substrate affinity by 2–3 fold . Inhibitors are screened by measuring reduced hydrolysis rates, with IC₅₀ values calculated from dose-response curves.

Substrate Specificity Profiling

The tetra-amino acid sequence (Ala-Ala-Pro-Met) mimics cleavage sites in physiological substrates like elastin and collagen. Comparative studies show that replacing Met with Val or Phe shifts specificity toward neutrophil elastase or chymotrypsin, respectively . This modularity underscores its utility in protease characterization.

Comparative Analysis with Related Substrates

Suc-AAPX-pNA Substrate Family

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA belongs to the Suc-AAPX-pNA family, where X denotes variable residues. Key comparisons include:

| Substrate | Target Enzyme | Km (μM) | Specificity Determinant |

|---|---|---|---|

| Suc-AAPM-pNA (this compound) | Pancreatic elastase | 50–100 | Methionine |

| Suc-AAPV-pNA | Neutrophil elastase | 20–40 | Valine |

| Suc-AAPR-pNA | Trypsin | 30–50 | Arginine |

| Suc-AAPF-pNA | Chymotrypsin | 100–150 | Phenylalanine |

Data adapted from . Methionine’s sulfur atom enhances interactions with elastase’s hydrophobic pocket, while arginine’s guanidinium group suits trypsin’s specificity for basic residues .

Advantages Over Fluorogenic Substrates

Future Research Directions

High-Throughput Screening (HTS) Adaptations

Microplate-compatible formulations could enable HTS for protease inhibitors, aiding drug discovery. Optimizing solubility in aqueous buffers (e.g., Tris-HCl) is critical .

Structural Modifications

Introducing photoaffinity labels (e.g., benzophenone) or biotin tags may facilitate protease crosslinking and purification studies. Such derivatives could elucidate enzyme-substrate interactions at atomic resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume